molecular formula C8H12ClN5O4 B12895094 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol CAS No. 88793-45-7

2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol

Cat. No.: B12895094
CAS No.: 88793-45-7
M. Wt: 277.66 g/mol
InChI Key: QYLSTKQFYNUKCI-UHFFFAOYSA-N
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Description

2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol is a nitrogen-containing heterocyclic compound featuring a pyrazine core substituted with amino, chloro, and nitro groups. The pyrazine ring is linked to two ethanol moieties via an azanediyl (-NH-) bridge. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates or organic synthesis. Its synthesis likely follows high-dilution protocols to avoid polymerization, as seen in analogous macrocyclic compounds .

Properties

CAS No.

88793-45-7

Molecular Formula

C8H12ClN5O4

Molecular Weight

277.66 g/mol

IUPAC Name

2-[(6-amino-3-chloro-5-nitropyrazin-2-yl)-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C8H12ClN5O4/c9-5-7(13(1-3-15)2-4-16)12-6(10)8(11-5)14(17)18/h15-16H,1-4H2,(H2,10,12)

InChI Key

QYLSTKQFYNUKCI-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)C1=NC(=C(N=C1Cl)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

The synthesis of 2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of amino, chloro, and nitro groups through substitution reactions using reagents like ammonia, chlorine, and nitric acid under controlled conditions.

    Attachment of Diethanol Groups: This step involves the reaction of the functionalized pyrazine with diethanolamine under suitable conditions to form the final compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,2′-(Phenylimino)diethanol

  • Structure: A benzene ring connected to two ethanol groups via an imino (-NH-) bridge.
  • Key Differences : Lacks the pyrazine heterocycle and nitro/chloro substituents.
  • Implications : The absence of electron-withdrawing groups (e.g., nitro, chloro) reduces polarity and reactivity compared to the target compound. This may limit its utility in reactions requiring electrophilic activation .

2,2′-[(4-Methoxyphenyl)azanediyl]diethanol

  • Structure: A methoxy-substituted benzene ring linked to diethanol via azanediyl.
  • Key Differences : The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro and chloro groups in the target compound.
  • Implications : Enhanced electron density on the aromatic ring may favor nucleophilic substitution, whereas the target compound’s nitro group could promote electrophilic aromatic substitution or hydrogen bonding in biological systems .

Analogues with Heteroatomic Linkers

2,2'-Thiodiethanol (Bis(2-hydroxyethyl)sulfide)

  • Structure: Sulfur atom bridges two ethanol groups.
  • Key Differences : The thioether (-S-) linker versus azanediyl (-NH-).
  • Implications :
    • Electronic Effects : Sulfur’s lower electronegativity compared to nitrogen reduces hydrogen-bonding capacity.
    • Applications : Widely used as a solvent (e.g., Thiodiglycol) due to its stability and low toxicity .
    • Reactivity : The target compound’s azanediyl group may participate in metal coordination or acid-base reactions, unlike the inert thioether .

Comparative Data Table

Compound Name Core Structure Substituents/Linkers Key Functional Groups Potential Applications
2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol Pyrazine -NH-, -NO₂, -Cl, -NH₂ Azanediyl, nitro, amino, chloro Pharmaceuticals, organic synthesis
2,2′-(Phenylimino)diethanol Benzene -NH- Imino, hydroxyl Macrocycle synthesis
2,2′-[(4-Methoxyphenyl)azanediyl]diethanol Benzene -NH-, -OCH₃ Azanediyl, methoxy, hydroxyl Ligand design, catalysis
2,2'-Thiodiethanol Alkyl chain -S- Thioether, hydroxyl Solvent, chemical intermediate

Research Findings and Implications

  • Solubility: The pyrazine ring’s polarity and hydrogen-bonding capacity (via -NH- and -OH groups) likely improve aqueous solubility relative to non-polar analogues like 2,2′-(phenylimino)diethanol .
  • Biological Activity: The amino group may enable interactions with biological targets (e.g., enzymes or receptors), while the nitro group could serve as a prodrug activation site, distinguishing it from inert derivatives like 2,2'-thiodiethanol .

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